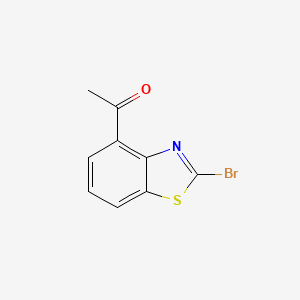

1-(2-Bromo-benzothiazol-4-yl)-ethanone

Description

1-(2-Bromo-benzothiazol-4-yl)-ethanone is a brominated benzothiazole derivative featuring an acetyl group at the 4-position of the heterocyclic ring. Benzothiazoles are aromatic systems fused with a benzene and thiazole ring, conferring unique electronic properties due to sulfur and nitrogen atoms. The bromine substituent at the 2-position enhances electrophilicity, making the compound a versatile intermediate in Suzuki couplings and other cross-coupling reactions . Synthesis often involves condensation reactions, as seen in bromo-hydroxyacetophenone derivatives reacting with aldehydes under basic conditions .

Properties

IUPAC Name |

1-(2-bromo-1,3-benzothiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIXQHNFUXSBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)SC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-benzothiazol-4-yl)-ethanone typically involves the bromination of benzothiazole derivatives. One common method is the bromination of 2-aminobenzothiazole followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination and acetylation reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-benzothiazol-4-yl)-ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-benzothiazol-4-yl)-ethanone has been explored for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets.

- Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For example, studies have shown that benzothiazole derivatives can inhibit the growth of Candida species, demonstrating the potential of this compound in antifungal drug development .

- Anti-Cancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. It has been linked to the inhibition of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Biological Applications

The unique structure of this compound makes it suitable for various biological assays and applications:

- Biochemical Probes : It serves as a probe in biochemical assays due to its ability to interact with specific enzymes or receptors, aiding in the study of metabolic pathways.

- Synthesis of Bioactive Molecules : The compound is utilized as an intermediate in the synthesis of other bioactive molecules, contributing to drug discovery efforts .

Material Science

In addition to its biological applications, this compound is also being explored in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its bromine substituent facilitates cross-linking reactions during polymerization processes.

Case Study 1: Antifungal Activity Against Candida spp.

A study evaluated the antifungal efficacy of various benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several Candida strains:

| Compound | MIC (µg/mL) | % Resistance |

|---|---|---|

| This compound | 16 | 100 |

| Other Benzothiazoles | Varied | Varied |

The results indicated that this compound exhibited strong antifungal activity comparable to existing antifungal agents .

Case Study 2: Apoptosis Induction in Cancer Cells

In another research project, the effects of this compound on cancer cell lines were assessed. The study found that treatment with this compound led to significant apoptosis in breast cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12 | Bcl-2 inhibition |

| MDA-MB-231 | 15 | Mitochondrial pathway activation |

This study highlights the potential of the compound as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-benzothiazol-4-yl)-ethanone would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and benzothiazole ring can play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

1-(3-Bromophenyl)ethanone and 1-(6-Bromo-3-pyridyl)ethanone

- Structure : These analogs replace the benzothiazole ring with a simple phenyl or pyridyl group.

- Suzuki coupling with these compounds requires palladium catalysts (e.g., Pd(dppf)Cl₂), similar to benzothiazole derivatives .

- Applications : Pyridyl derivatives are common in agrochemicals, while benzothiazoles are prevalent in pharmaceuticals due to enhanced binding to biological targets.

1-(5-Bromo-4-methylthiophen-2-yl)ethanone

- Structure : Features a thiophene ring instead of benzothiazole.

- Electronic Effects : Thiophene’s lower aromaticity and sulfur’s lone pairs increase electron density, contrasting with benzothiazole’s electron-deficient nature. This difference impacts charge transport in materials science applications .

1-(4-Bromo-2-fluorophenyl)ethanone

- Structure : A phenyl ring with bromo and fluoro substituents.

- Reactivity : The strong electron-withdrawing fluorine enhances electrophilicity at the para position, favoring nucleophilic aromatic substitution. This contrasts with benzothiazole derivatives, where bromine’s position directs reactivity toward the thiazole nitrogen .

Physicochemical Properties

- Melting Points: 1-(2-Bromo-benzothiazol-4-yl)-ethanone: Not explicitly reported, but benzothiazoles generally exhibit higher melting points (e.g., 120–122°C for thiadiazole analogs ). 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol: 120–122°C . 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Likely >150°C due to hydrogen bonding from hydroxy and methoxy groups .

Solubility : Benzothiazole derivatives show moderate solubility in polar aprotic solvents (e.g., DMF), whereas pyridyl or phenyl analogs are more lipophilic .

Biological Activity

1-(2-Bromo-benzothiazol-4-yl)-ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives, including this compound, are known for various pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2OS. The structure features a benzothiazole ring substituted with a bromine atom and an ethanone functional group. This unique configuration contributes to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including this compound. A significant investigation demonstrated that benzothiazole compounds could inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzothiazole exhibited IC50 values in the low micromolar range against A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells, indicating potent anti-cancer properties .

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory activities. Research indicates that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of benzothiazole derivatives. Compounds containing this scaffold have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. In vitro assays revealed that certain benzothiazole derivatives could enhance acetylcholine levels by inhibiting AChE activity .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Acetylcholinesterase Inhibition : The compound's structural features facilitate binding to the active site of AChE, leading to increased acetylcholine availability.

- Cell Cycle Arrest : Studies have shown that certain benzothiazole compounds induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulatory proteins .

Data Summary

| Activity Type | Cell Lines Tested | IC50 (µM) | References |

|---|---|---|---|

| Antitumor | A431 | 3.5 | |

| A549 | 4.0 | ||

| Anti-inflammatory | IL-6, TNF-α levels | Significant reduction | |

| Neuroprotective | AChE inhibition | IC50 = 2.7 |

Case Studies

- Anti-tumor Study : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The study found that modifications on the benzothiazole nucleus enhanced anticancer activity, with some compounds showing promising results against non-small cell lung cancer .

- Neuroprotection : In a study focusing on Alzheimer’s disease models, several benzothiazole derivatives were evaluated for their ability to inhibit acetylcholinesterase activity. The results indicated that these compounds could potentially serve as lead candidates for developing new treatments for neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-benzothiazol-4-yl)-ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, α-bromoacetophenone derivatives react with heterocyclic amines under reflux in solvents like dry benzene or ethanol. In a study, α-bromo-4-chloroacetophenone was refluxed with a thiazole derivative in dry benzene for 7 hours, yielding a product after filtration and crystallization . Ethanol with glacial acetic acid as a catalyst is also used for similar reactions, with reflux times varying (4–7 hours) depending on steric and electronic factors . Key variables include solvent polarity (non-polar solvents favor slower, controlled reactions) and catalyst choice (acidic conditions facilitate nucleophilic substitution).

Q. Table 1: Comparison of Reaction Conditions

| Solvent | Catalyst | Reflux Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Dry benzene | None | 7 | ~70 | |

| Ethanol | Glacial acetic | 4 | ~85 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combined use of -NMR, -NMR, and mass spectrometry (MS) is essential. For instance, -NMR can confirm the presence of the acetyl group (singlet at δ ~2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). MS with electron ionization (EI) provides molecular ion peaks (e.g., m/z 282 [M+1] for a related compound) . Elemental analysis (C, H, N, S) further validates purity . For bromine-containing analogs, X-ray crystallography (via SHELX programs) resolves structural ambiguities, such as bond angles and crystal packing .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or microbial strains (disk diffusion). For example, benzothiazole derivatives exhibit anticancer activity by intercalating DNA or inhibiting kinases . Computational methods like molecular docking (using PyRx or Discovery Studio) predict binding affinity to target proteins (e.g., EGFR or topoisomerase II). ADMET studies (e.g., Lipinski’s Rule compliance) evaluate drug-likeness .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., enantiomorph-polarity errors) be resolved for this compound?

- Methodological Answer : SHELXL refinement with Flack parameter analysis is critical. For centrosymmetric or near-symmetric structures, the Flack x parameter (based on incoherent twin scattering) is more reliable than η, which may overestimate chirality . High-resolution data (>1.0 Å) and twinning detection (via R vs. R plots) minimize errors. For example, SHELXD and SHELXE are robust for experimental phasing in macromolecular contexts .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of the benzothiazole ring?

- Methodological Answer : The electron-withdrawing bromine and acetyl groups direct electrophiles to specific positions. DFT calculations can map electrostatic potential surfaces to predict reactivity. For instance, the 4-position of benzothiazole is activated for nucleophilic attack due to resonance stabilization from the thiazole sulfur . Experimental validation involves synthesizing isomers under varying conditions (e.g., nitration or halogenation) and comparing yields via HPLC .

Q. How do structural modifications (e.g., substituting bromine with other halogens) impact bioactivity?

- Methodological Answer : Systematic SAR studies are required. Replace bromine with chlorine/fluorine and compare IC values in biological assays. For example, chloro derivatives may enhance lipophilicity (improving membrane permeability), while fluorine increases metabolic stability. Docking simulations (e.g., AutoDock Vina) quantify interactions with active sites .

Q. Table 2: Hypothetical SAR for Halogen Substitutions

| Halogen | LogP | IC (μM) | Target Protein Binding (kcal/mol) |

|---|---|---|---|

| Br | 2.8 | 5.2 | -8.3 |

| Cl | 3.1 | 4.7 | -8.9 |

| F | 2.5 | 6.8 | -7.6 |

Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?

- Methodological Answer : Use sterically hindered solvents (e.g., toluene) or low temperatures to suppress dimerization. For example, trituration with diethyl ether selectively precipitates monomers . Monitoring via TLC or inline IR spectroscopy detects intermediates. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and adding radical inhibitors (e.g., BHT) also reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.